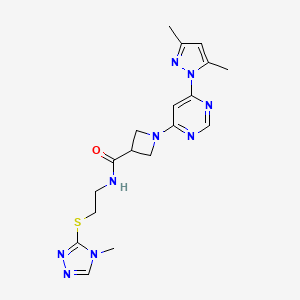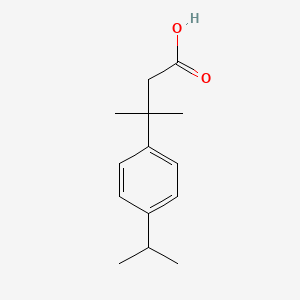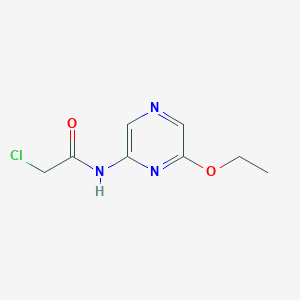
Korseveriline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Korseveriline is a chemical compound with the molecular formula C27H45NO3 . It was first described in a study published in 1968 .
Molecular Structure Analysis
Korseveriline has a complex molecular structure. Its IUPAC name is 6,10,23-trimethyl-4-azahexacyclo [12.11.0.02,11.04,9.015,24.018,23]pentacosane-14,17,20-triol . The exact mass of Korseveriline is 431.33994430 g/mol .Physical And Chemical Properties Analysis
Korseveriline has several computed properties. It has a molecular weight of 431.7 g/mol, an XLogP3-AA of 3.9, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 0, a topological polar surface area of 63.9 Ų, and a heavy atom count of 31 .Scientific Research Applications
Alkaloid Isolation and Structural Analysis
Isolation from Korolkovia Severtzovii : Korseveriline, along with other alkaloids like korseveridine and korseveridinine, has been isolated from Korolkovia severtzovii, a plant species. This isolation process primarily involved the ether-soluble alkaloids of the plant's epigeal part (Abdullaeva, Samikov, Shakirov, & Yunusov, 1976).
Structural Elucidation : Studies involving infrared (IR), nuclear magnetic resonance (NMR), and mass spectra have been crucial in establishing the structure and configuration of korseveriline and its derivatives. For instance, korseveridinine's structure was identified as cevan-8(14)-ene-3α,15β-diol (Abdullaeva et al., 1976).
Conversion into Other Alkaloids : Research has shown that korseveriline can be transformed into other known alkaloids. For example, the conversion of korseveridinine into korseveridinone helped in understanding its structure (Abdullaeva et al., 1976).
Chemical Properties and Configurations
Chemical and Physical Properties : Detailed studies on the chemical and physical properties of korseveriline and related alkaloids have led to a deeper understanding of their configurations. The structure of korsidine, for instance, was established as 3α,6β-dihydroxy-Δ8-cevanene (Samikov, Shakirov, Safaeva, & Yunusov, 1976).
Variety of Alkaloids from the Same Plant Source : The extraction and separation techniques used have led to the discovery of various alkaloids from Korolkovia severtzovii, indicating a rich source of diverse compounds for research (Samikov et al., 1976).
Potential for Further Research
Broad Spectrum of Alkaloids : The extensive range of alkaloids derived from Korolkovia severtzovii, including korseveriline, opens avenues for further chemical analysis and potential applications in various fields of research (Abdullaeva et al., 1976).
Advancements in Spectroscopic Techniques : The advancements in spectroscopic analysis methods like IR, NMR, and mass spectrometry have been instrumental in the structural elucidation of these complex molecules, suggesting potential for future discoveries (Abdullaeva et al., 1976).
The research on korseveriline primarily revolves around its isolation from natural sources, structural analysis, and chemical properties. This forms a foundational aspect of natural product chemistry and offers insights for further research in pharmacology and medicinal chemistry.
Scientific Research Applications of Korseveriline
1. Chemical Structure and Properties
Korseveriline, along with other alkaloids like korseveridine and korseveridinine, has been isolated from Korolkovia severtzovii. The study of its IR, NMR, and mass spectra led to the establishment of its structure and configuration. This foundational research on its chemical properties lays the groundwork for further applications in various scientific fields (Abdullaeva, Samikov, Shakirov, & Yunusov, 1976).
2. Alkaloid Complexity and Variations
Further research on Korolkovia severtzovii has led to the isolation and identification of various alkaloids, including korseveriline. These studies contribute to understanding the complex alkaloid compositions of certain plants, which is significant for botanical and pharmaceutical research (Samikov, Shakirov, Safaeva, & Yunusov, 1976).
3. Role in Alkaloid Transformation
Investigations into the transformation of alkaloids have used korseveriline as a reference. Understanding its role in the conversion of other alkaloids contributes to the broader knowledge of chemical transformations in natural compounds, which is valuable for both academic and practical pharmacological applications (Abdullaeva, Samikov, Shakirov, & Yunusov, 1977).
4. Development of New Alkaloids
The study of korseveriline has led to the isolation of new alkaloids, enhancing our understanding of the diversity and potential applications of natural compounds. This ongoing research is crucial for discovering new substances with potential therapeutic properties (Samikov, Abdullaeva, Shakirov, & Yunusov, 1979).
properties
IUPAC Name |
6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-14,17,20-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO3/c1-15-4-5-24-16(2)18-7-9-27(31)20(19(18)14-28(24)13-15)11-21-22(27)12-25(30)23-10-17(29)6-8-26(21,23)3/h15-25,29-31H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGYOUYEGZOZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4(C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Korseveriline | |
Q & A
Q1: What is the origin of korseveriline?
A1: Korseveriline is a naturally occurring alkaloid found in the plant Korolkowia sewerzowii. [, , , , , , , , , , ] This plant has been a source of various other alkaloids, including severine, korsemine, and sevkorine.
Q2: What is known about the structure of korseveriline and related alkaloids?
A2: Researchers have dedicated significant effort to elucidating the structures of these alkaloids. Studies employing spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, have been instrumental in determining the structures of korseveriline, severtzidine, korsidine, sevkorine, and korseverinine. [, , , , , , , , ] The structure of severine, a key alkaloid from this plant, has also been established. []
Q3: Has the presence of other compounds besides korseveriline been reported in Korolkowia sewerzowii?
A3: Yes, besides korseveriline, Korolkowia sewerzowii contains a series of related alkaloids. Researchers have identified severine N-oxide and korsemine as constituents of this plant. [] The isolation and identification of these compounds highlight the chemical complexity of Korolkowia sewerzowii and its potential as a source of diverse bioactive molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-ethylnicotinamide](/img/structure/B2909473.png)

![1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2909477.png)

![8-(2,3-Dimethoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2909481.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide](/img/structure/B2909484.png)

![7-Methyl-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2909487.png)
![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B2909488.png)



